3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{5-[3-(1H-indol-3-yl)propyl]-4H-1,2,4-triazol-3-yl}propanamide
Description
This compound is a hybrid heterocyclic molecule featuring a 3,5-dimethyl-1,2-oxazole core linked via a propanamide bridge to a 1,2,4-triazole moiety substituted with a 3-(1H-indol-3-yl)propyl chain. The dimethyloxazole group may enhance lipophilicity and metabolic stability compared to simpler oxazole derivatives, while the triazole-indole linkage could facilitate hydrogen bonding and π-π stacking interactions in biological systems.
Properties
Molecular Formula |
C21H24N6O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C21H24N6O2/c1-13-16(14(2)29-27-13)10-11-20(28)24-21-23-19(25-26-21)9-5-6-15-12-22-18-8-4-3-7-17(15)18/h3-4,7-8,12,22H,5-6,9-11H2,1-2H3,(H2,23,24,25,26,28) |
InChI Key |
XYAYVVLSUVKGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=NNC(=N2)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{5-[3-(1H-indol-3-yl)propyl]-4H-1,2,4-triazol-3-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and indole intermediates, followed by their coupling with a triazole derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the quality of the final product.
Chemical Reactions Analysis
Amide Bond Reactivity
The propanamide group () participates in hydrolysis and nucleophilic substitution reactions:
| Reaction Type | Conditions | Outcome | Source Relevance |
|---|---|---|---|
| Acidic Hydrolysis | Cleavage to 3-(3,5-dimethyloxazol-4-yl)propanoic acid and amine derivative | Inferred from amide chemistry | |
| Basic Hydrolysis | Formation of carboxylate salt and ammonia/amine | Supported by |
In, similar amide-containing compounds undergo hydrolysis to modify pharmacological properties, suggesting analogous reactivity here.
1,2,4-Triazole Ring Reactions
The 4H-1,2,4-triazol-3-yl group enables:
Tautomerism and Ring Functionalization
-
Tautomerism : The triazole exhibits annular prototropic tautomerism, confirmed in related compounds via NMR and X-ray crystallography .
-
Nucleophilic Substitution : Reacts with electrophiles (e.g., alkyl halides) at N1 or N2 positions under basic conditions:
| Reagent | Product | Application |
|---|---|---|
| Methylation at triazole nitrogen | Enhanced lipophilicity for drug delivery |
Oxazole Ring Reactivity
The 3,5-dimethyl-1,2-oxazol-4-yl group is relatively stable but can undergo:
Ring-Opening Reactions
Indole Moiety Reactivity
The 1H-indol-3-ylpropyl side chain enables:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Electrophilic Substitution | Bromination at C5 or C7 positions of indole | |
| Oxidation | Formation of oxindole or isatin derivatives |
Cross-Coupling Reactions
The triazole and indole groups facilitate metal-catalyzed couplings:
| Reaction | Catalyst | Application | Example |
|---|---|---|---|
| Suzuki-Miyaura | Introduction of aryl/heteroaryl groups | Functionalization at triazole |
Synthetic Pathways
Key steps from literature analogs :
-
Nucleophilic Ring-Opening : Reaction of succinimide derivatives with amines to form triazole precursors.
-
Cyclization : Microwave-assisted synthesis to form the 1,2,4-triazole ring (yield: 60–85%) .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{5-[3-(1H-indol-3-yl)propyl]-4H-1,2,4-triazol-3-yl}propanamide exhibit significant antibacterial properties against resistant strains of bacteria. For instance, studies have demonstrated the effectiveness of triazole derivatives in inhibiting the growth of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Indole derivatives are known for their role in cancer therapy due to their ability to modulate various signaling pathways. The incorporation of triazole and oxazole rings may enhance this effect by promoting apoptosis in cancer cells .
Antifungal Properties
Similar compounds have shown efficacy against fungal infections. The triazole moiety is particularly noted for its antifungal properties, making this compound a candidate for developing new antifungal agents .
Pharmacological Insights
Mechanism of Action
The proposed mechanisms include inhibition of cell wall synthesis and disruption of nucleic acid synthesis. The oxazole and triazole rings may interact with specific enzymes or receptors involved in these processes, leading to cell death in pathogens .
Synergistic Effects
Studies have indicated that combining this compound with existing antibiotics could enhance therapeutic efficacy against resistant strains. This synergistic effect is crucial in developing new treatment regimens for infections that are difficult to treat due to resistance .
Material Science Applications
Fluorescent Probes
The unique structure of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{5-[3-(1H-indol-3-yl)propyl]-4H-1,2,4-triazol-3-yl}propanamide allows it to be utilized as a fluorescent probe in biological imaging. Its fluorescence properties can be exploited for tracking cellular processes or studying receptor-ligand interactions in real-time .
Polymer Chemistry
In polymer science, derivatives of this compound can be integrated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as antimicrobial activity or fluorescence. This application is particularly relevant in developing smart materials for biomedical applications .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{5-[3-(1H-indol-3-yl)propyl]-4H-1,2,4-triazol-3-yl}propanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Hypothetical Properties of Comparable Compounds
Key Observations :
- Substituent Effects : The target compound’s 3,5-dimethyloxazole group likely increases lipophilicity (clogP ≈ 3.2, predicted) compared to Compound 41’s bromophenyl substituent (clogP ≈ 4.1), which may enhance membrane permeability but reduce aqueous solubility.
- Triazole vs.
- Indole Positioning: The indole-3-ylpropyl chain in the target compound mimics tryptophan-derived ligands, suggesting possible activity at neuroreceptors or tryptophan hydroxylase enzymes. In contrast, Compound 41’s fused triazinoindole system may favor planar stacking interactions with DNA or kinases .
Biological Activity
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-{5-[3-(1H-indol-3-yl)propyl]-4H-1,2,4-triazol-3-yl}propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring, an indole moiety, and a triazole component. Its molecular formula is , and it has a molecular weight of approximately 336.43 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing both oxazole and indole rings exhibit promising anticancer properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The specific compound under investigation has demonstrated cytotoxic effects against several cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of similar oxazole-containing compounds. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In animal models, compounds similar to the one discussed have been effective in reducing inflammation markers, indicating that this compound may also possess anti-inflammatory activity .
Neuroprotective Properties
Some studies suggest that oxazole derivatives can exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative damage has been observed in preliminary studies .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The triazole moiety may interact with enzymes involved in inflammatory pathways.
- Receptor Modulation : The indole part may influence serotonin receptors or other neurotransmitter systems.
- Oxidative Stress Reduction : The oxazole ring could contribute to antioxidant activity, mitigating oxidative damage in cells.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the 1,2,4-triazole and oxazole moieties in this compound?
- The 1,2,4-triazole core can be synthesized via cyclization of acylhydrazides or thiosemicarbazides under acidic or basic conditions. For example, substituted triazoles are often prepared by reacting hydrazine derivatives with carbonyl compounds, followed by thermal or catalytic ring closure . The oxazole ring (3,5-dimethyl-1,2-oxazol-4-yl) is typically formed via cyclodehydration of β-ketoamides or through Huisgen 1,3-dipolar cycloaddition . Key intermediates should be purified using column chromatography, and progress monitored by TLC or LC-MS .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- 1H/13C NMR : Look for characteristic signals:
- Indole NH proton: ~10.7–11.5 ppm (broad singlet) .
- Oxazole methyl groups: 2.3–2.5 ppm (singlets) .
- Triazole protons: 7.2–8.2 ppm (aromatic region) .
Q. What solvents and reaction conditions are optimal for amide bond formation between the oxazole and triazole subunits?
- Use coupling agents like HATU or EDCI/HOBt in anhydrous DMF or DCM under inert atmosphere. Maintain a pH of 7–8 with DIEA or TEA to minimize side reactions. Reaction progress can be tracked via disappearance of the carboxylic acid signal in FTIR or by LC-MS .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?
- Apply DoE to test variables: temperature (40–100°C), stoichiometry (1:1 to 1:2.5), and catalyst loading (5–20 mol%). Use response surface methodology (RSM) to identify interactions between factors. For example, a central composite design revealed that increasing temperature beyond 80°C decreased yield due to decomposition .
Q. What strategies resolve contradictions in biological activity data across different assays?
- If antiproliferative activity is inconsistent between MTT and apoptosis assays:
- Verify cell line specificity (e.g., indole moieties target serotonin receptors in neuronal cells ).
- Quantify solubility using HPLC-UV (e.g., logP >3 may reduce bioavailability ).
- Use orthogonal assays (e.g., flow cytometry for cell cycle arrest) to confirm mechanisms .
Q. How can computational methods predict binding affinity to biological targets (e.g., kinases or GPCRs)?
- Perform molecular docking (AutoDock Vina) using the indole-triazole scaffold as a pharmacophore. Validate with MD simulations to assess stability of ligand-receptor complexes. Compare results with experimental IC50 values from kinase inhibition assays .
Q. What analytical techniques are suitable for detecting degradation products under physiological conditions?
- Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze using UPLC-QTOF-MS to identify hydrolyzed amide bonds (m/z shifts) or oxidized indole rings. Stability data guide formulation strategies (e.g., lyophilization or PEGylation) .
Methodological Considerations
- Synthetic Challenges : Steric hindrance from the 3,5-dimethyloxazole group may slow amide coupling. Mitigate this by using microwave-assisted synthesis (60°C, 30 min) to accelerate reaction kinetics .
- Data Interpretation : Overlapping NMR signals (e.g., indole and triazole protons) can be resolved using 2D techniques like COSY and HSQC .
- Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays with dose-response curves (IC50 calculations via GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
